4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

概述

描述

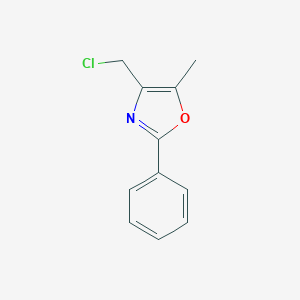

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring with substituents at positions 2 (phenyl), 4 (chloromethyl), and 5 (methyl). Its molecular formula is C₁₁H₁₀ClNO, with a molecular weight of 207.66 g/mol (CAS: 103788-61-0) .

准备方法

Multi-Step Synthesis via Cyclization and Chlorination

Mechanistic Insights

-

Cyclization : The oxime intermediate undergoes acid-catalyzed cyclization, where the nitrogen attacks the carbonyl carbon, forming the oxazole ring .

-

Chlorination : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of a hydroxyl group with chlorine at the methyl position .

One-Pot Oxazole Formation Using Nickel Catalysis

Nickel-Catalyzed Suzuki–Miyaura Coupling

A novel one-pot synthesis leverages nickel catalysis to assemble trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids . While this method primarily targets 2,4,5-trisubstituted derivatives, adapting the protocol for this compound involves:

-

Condensation of phenylglyoxylic acid (carboxylic acid) with β-alanine (amino acid) to form an oxazole precursor.

-

Suzuki–Miyaura coupling with a chloromethyl boronic acid derivative under nickel catalysis .

Optimization Strategies

-

Catalyst Loading : NiCl₂(dppe) (5 mol%) with triphenylphosphine (10 mol%) enhances coupling efficiency .

-

Solvent System : A mixture of tetrahydrofuran (THF) and water (4:1) improves solubility and reaction kinetics .

Table 1: Comparative Yields of Nickel-Catalyzed Methods

| Starting Materials | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylglyoxylic acid + β-alanine | NiCl₂(dppe) | 72 | |

| 4-Chloromethyl boronic acid | Ni(COD)₂ | 68 |

Phosphoryl Trichloride-Mediated Chlorination

Direct Chlorination of Oxazole Precursors

Phosphoryl trichloride (POCl₃) is a preferred reagent for introducing chloromethyl groups due to its high reactivity and compatibility with oxazole rings. A representative procedure involves:

-

Reacting 5-methyl-2-phenyl-1,3-oxazole-4-methanol with POCl₃ in dichloromethane under reflux .

-

Quenching the reaction with aqueous sodium bicarbonate to neutralize excess POCl₃ .

Key Advantages :

-

High Selectivity : POCl₃ selectively targets primary alcohols, minimizing side reactions .

-

Scalability : This method is adaptable to industrial-scale production, with reported yields of 65–70% .

Challenges and Mitigation

-

Byproduct Formation : Over-chlorination can occur at elevated temperatures. Maintaining reflux at 60–70°C and using stoichiometric POCl₃ reduces dichlorination byproducts .

-

Purification : Column chromatography with silica gel (hexane/ethyl acetate, 8:2) effectively isolates the desired product .

Alternative Chlorinating Agents and Conditions

Thionyl Chloride (SOCl₂)

Thionyl chloride offers a cost-effective alternative to POCl₃, particularly for small-scale syntheses. A typical protocol involves:

-

Refluxing 5-methyl-2-phenyl-1,3-oxazole-4-methanol with SOCl₂ in dimethylformamide (DMF) at 100°C for 3 hours .

-

Precipitation and recrystallization from ethanol to achieve >95% purity .

Table 2: Comparison of Chlorinating Agents

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ | 60–70 | 65–70 | 98 |

| SOCl₂ | 100 | 60 | 95 |

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and recyclable catalysts. For example, microwave-assisted chlorination using POCl₃ reduces reaction times from hours to minutes while maintaining yields of 68–72% .

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and safety. Key parameters include:

-

Residence Time : 10–15 minutes for complete chlorination.

Waste Minimization Strategies

化学反应分析

Types of Reactions

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the oxazole ring can lead to the formation of corresponding dihydro- or tetrahydro-oxazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the oxazole.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dihydro- or tetrahydro-oxazole derivatives.

科学研究应用

Chemical Properties and Structure

The compound is characterized by the presence of an oxazole ring, which includes both nitrogen and oxygen in its five-membered aromatic structure. Its molecular formula is with a molecular weight of approximately . The chloromethyl group at the 4-position and the phenyl group at the 2-position contribute to its reactivity and biological interactions.

Medicinal Chemistry

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole serves as a crucial building block for synthesizing various pharmaceutical compounds. Its derivatives have been explored for their potential in treating several diseases, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits significant biological activity against cancer cell proliferation. Molecular docking studies have shown its binding affinity with specific enzymes and receptors involved in cancer pathways .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory and Analgesic Agents : Derivatives of this compound are being investigated for their potential to alleviate inflammation and pain.

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as sensors and organic electronics.

Biological Studies

This compound is also employed as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to form covalent bonds with nucleophilic sites in proteins makes it valuable for investigating biological mechanisms at the molecular level .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of 4-(Chloromethyl)-5-methyl-2-phenyloxazole derivatives against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against common bacterial strains. The findings showed significant antimicrobial activity, particularly against Gram-positive bacteria, supporting further development as an antimicrobial agent.

作用机制

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein function.

相似化合物的比较

Key Properties

- Boiling Point : Predicted to be 344.0 ± 52.0 °C .

- Density : 1.261 ± 0.06 g/cm³ .

- Acidity (pKa) : -0.73 ± 0.26, indicating weak acidity .

The chloromethyl group (-CH₂Cl) at position 4 enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions .

Structural Analogs in the Oxazole Family

Table 1: Chloromethyl-Substituted Oxazoles

Key Observations :

- The position of the chloromethyl group (e.g., 4 vs. 2 or 5) significantly alters reactivity. For example, 4-(chloromethyl) derivatives are more reactive in nucleophilic substitutions due to proximity to the electron-withdrawing oxygen atom in the oxazole ring .

- Bulky substituents (e.g., cyclohexyl in ) reduce solubility but improve stability in hydrophobic environments.

Phenyl-Substituted Oxazoles

Table 2: Phenyl-Oxazole Derivatives

Key Observations :

- Fluorinated phenyl groups (e.g., 3-fluorophenyl in ) increase metabolic stability in pharmaceuticals by resisting cytochrome P450 oxidation.

- The trifluoromethyl group in lowers the pKa of adjacent protons, facilitating deprotonation in catalytic reactions.

Oxazole vs. Oxadiazole Derivatives

Table 3: Comparison with Oxadiazole Analog

Key Observations :

- Oxadiazoles (e.g., ) exhibit greater thermal stability due to aromaticity from two nitrogen atoms, making them suitable for high-temperature applications.

- Oxazoles are generally more reactive in electrophilic substitutions, as seen in the target compound’s chloromethyl group participating in SN2 reactions .

Thiazole Derivatives (Heterocyclic Comparison)

Thiazoles, which replace oxygen with sulfur in the heterocycle, show distinct properties:

Key Difference :

- Thiazoles (e.g., ) are more nucleophilic than oxazoles due to sulfur’s lower electronegativity, altering their reactivity in cross-coupling reactions.

生物活性

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is . It features a chloromethyl group that enhances its reactivity and biological profile. The compound's structure positions it within the oxazole family, which is known for various pharmacological properties.

Biological Activities

Recent studies have highlighted several biological activities attributed to this compound:

- Hypoglycemic Activity : This compound has been reported to exhibit hypoglycemic effects, making it a candidate for diabetes treatment. In biological assays conducted on db/db and ob/ob mice models, it demonstrated a significant reduction in glucose levels, insulin, and free fatty acids .

- Anticancer Potential : The oxazole derivatives have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines, suggesting that this compound may also possess such activity .

- Antimicrobial Properties : Compounds in the oxazole class have been evaluated for their antimicrobial activity against various bacterial strains. Although specific data for this compound is limited, related oxazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Modulation of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to decreased glucose production and improved insulin sensitivity.

- Cell Cycle Arrest : Oxazoles have been linked to the induction of cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) in malignancies.

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization and chlorination. For example:

- Step 1 : Formation of an oxazole precursor using ethyl acetoacetate and substituted phenyl groups under alkaline conditions.

- Step 2 : Chlorination of the methyl group using agents like SOCl₂ (thionyl chloride) or PCl₅ (phosphorus pentachloride). describes a method where PCl₅ is used to chlorinate intermediates, while employs SOCl₂ for similar transformations.

- Critical Note : Reaction temperature (e.g., reflux vs. room temperature) and solvent selection (e.g., dichloromethane or toluene) significantly impact yields .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹ and oxazole ring vibrations at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions. For example, the chloromethyl (–CH₂Cl) group typically appears as a singlet at δ ~4.6–4.8 ppm in ¹H NMR, while aromatic protons resonate between δ 7.2–8.0 ppm .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can conflicting data arise when comparing chlorination methods (e.g., PCl₅ vs. SOCl₂)?

- Methodological Answer : Discrepancies in yield, purity, or byproduct formation often stem from:

- Reagent Reactivity : PCl₅ is more aggressive, favoring complete chlorination but risking over-chlorination. SOCl₂ is milder but may require catalysts (e.g., DMF) for efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance SOCl₂ reactivity, while non-polar solvents (e.g., toluene) are preferred for PCl₅ to avoid side reactions .

- Work-Up Protocols : Excess PCl₅ requires careful neutralization (e.g., with ice-water), whereas SOCl₂ generates gaseous byproducts (SO₂, HCl) needing proper venting .

Q. What strategies optimize reaction conditions for high-purity this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature, stoichiometry, and reaction time. For example, achieved optimal yields at 80°C with 1.2 equivalents of SOCl₂.

- Byproduct Mitigation : Use TLC or in-situ FTIR to monitor reaction progress. reports quenching unreacted SOCl₂ with anhydrous Na₂CO₃ to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the target compound .

Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential maps. used B3LYP/6-311++G(d,p) to correlate experimental NMR shifts with theoretical values, validating the chloromethyl group’s electronic environment.

- Reactivity Insights : Simulate reaction pathways (e.g., chlorination mechanisms) to identify rate-limiting steps .

属性

IUPAC Name |

4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTKYTBWZTZPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430779 | |

| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103788-61-0 | |

| Record name | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103788-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。